molecular formula C3H9ClN6 B1319912 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride CAS No. 59545-76-5

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride

Cat. No.: B1319912
CAS No.: 59545-76-5
M. Wt: 164.6 g/mol
InChI Key: CFGXZSUQSDATNR-UHFFFAOYSA-N
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Description

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is a chemical compound with the molecular formula C3H8N6•HCl and a molecular weight of 164.6 . It is a derivative of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, an organic compound that consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl .

Scientific Research Applications

Synthesis and Growth Regulatory Activity

  • Synthesis and Biological Activity : A study by Eliazyan et al. (2011) involved the synthesis of various compounds, including derivatives of 1,2,4-triazoles, which showed potential as plant growth stimulators. This indicates a potential application in agriculture for enhancing plant growth (Eliazyan, Shahbazyan, Pivazyan, & Yengoyan, 2011).

Spectroscopic Identification and Structural Elucidation

  • Spectroscopic Analysis for Structural Elucidation : Emilsson and Selander (1988) utilized spectroscopic methods to elucidate the structures of various 1,2,4-triazole derivatives, including 3-hydrazino-4H-1,2,4-triazole. This research is significant for understanding the chemical structure and properties of these compounds (Emilsson & Selander, 1988).

Synthesis of Novel Compounds and Their Potential Applications

  • Synthesis of Novel Compounds : Research by Arora and Knaus (1999) focused on synthesizing novel compounds with a 4H-1,2,4-triazol-4-yl moiety, demonstrating the utility of these compounds in creating new chemical entities with potential applications in various fields, such as pharmaceuticals (Arora & Knaus, 1999).

Properties

IUPAC Name

3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N6.ClH/c1-2-7-8-3(6-4)9(2)5;/h4-5H2,1H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGXZSUQSDATNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597468
Record name 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-28-9, 59545-76-5
Record name 4H-1,2,4-Triazol-4-amine, 3-hydrazinyl-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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